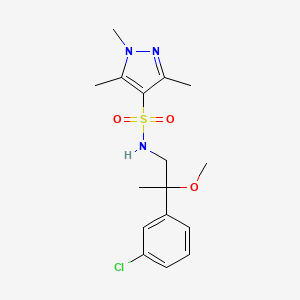

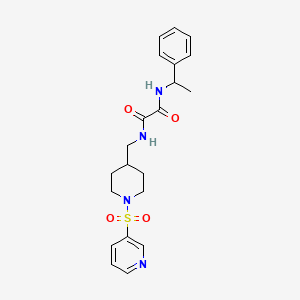

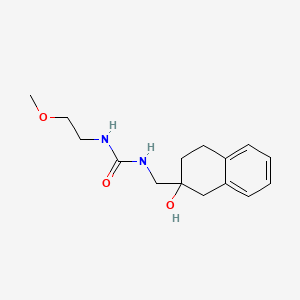

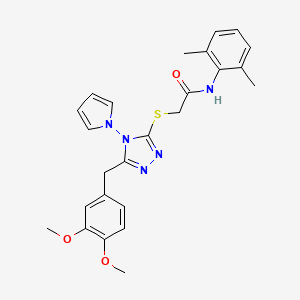

![molecular formula C19H17Cl4N3O3 B2963578 N,N'-bis(2,4-dichlorophenyl)-2-[(2-methoxyethylamino)methylidene]propanediamide CAS No. 321433-39-0](/img/structure/B2963578.png)

N,N'-bis(2,4-dichlorophenyl)-2-[(2-methoxyethylamino)methylidene]propanediamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

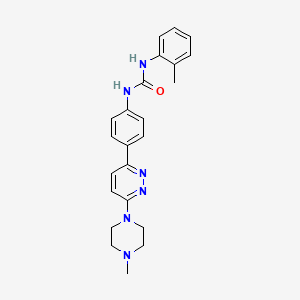

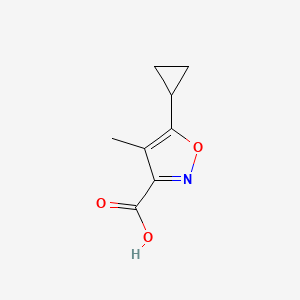

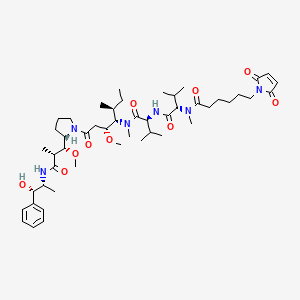

N,N'-bis(2,4-dichlorophenyl)-2-[(2-methoxyethylamino)methylidene]propanediamide, commonly known as DCM, is a chemical compound that has been extensively studied for its potential use in scientific research. DCM is a member of the family of bisarylamides and is a readily available compound that can be synthesized using a variety of methods.

Applications De Recherche Scientifique

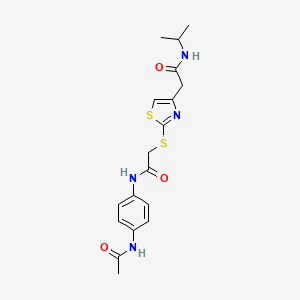

Catalytic Activity

Schiff base compounds and their metal complexes exhibit significant catalytic activity. For instance, manganese(III) complexes incorporating Schiff base ligands have been demonstrated to act as peroxidase mimics, catalyzing the H2O2-mediated reaction with water-soluble traps, showcasing their potential in bio-catalysis and industrial oxidation processes (Bermejo et al., 2017). Similarly, catalytic systems based on palladium complexes with Schiff base ligands have been highlighted for their role in the methoxycarbonylation of ethene, pointing towards applications in chemical synthesis and the production of industrial chemicals (Clegg et al., 1999).

Molecular Synthesis and Structure

Research on Schiff base compounds often focuses on their synthesis and the structural characterization of their complexes. The synthesis and crystal structure analysis of uranium(IV) complexes with Schiff bases reveal intricate molecular architectures and potential for use in materials science and nuclear chemistry (Salmon et al., 2004). The ability to form complexes with various metals can lead to materials with novel properties for catalysis, magnetic applications, or as ligands in further chemical transformations.

Biological Studies

Schiff base compounds have shown relevance in biological contexts as well. Studies on their interactions with DNA and their antimicrobial properties offer insights into their potential pharmaceutical applications. For example, the binding of Schiff base compounds to calf thymus DNA and their DNA cleavage activity suggest their use in studying nucleic acid interactions and as leads in the development of therapeutic agents (Inba et al., 2013).

Environmental and Analytical Applications

The electrochemical reduction of environmental pollutants, such as methoxychlor, using Schiff base metal complexes as catalysts, underscores the utility of these compounds in environmental remediation and analytical chemistry. Research demonstrating the catalytic reduction of pollutants highlights the potential for Schiff base compounds in developing more efficient and selective methods for detoxifying environmental contaminants (McGuire et al., 2016).

Propriétés

IUPAC Name |

N,N'-bis(2,4-dichlorophenyl)-2-[(2-methoxyethylamino)methylidene]propanediamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17Cl4N3O3/c1-29-7-6-24-10-13(18(27)25-16-4-2-11(20)8-14(16)22)19(28)26-17-5-3-12(21)9-15(17)23/h2-5,8-10,24H,6-7H2,1H3,(H,25,27)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTSPVCHGSQMSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC=C(C(=O)NC1=C(C=C(C=C1)Cl)Cl)C(=O)NC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Cl4N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2963495.png)

![2,4-Dibromo-6-{[(4-fluorophenyl)imino]methyl}benzenol](/img/structure/B2963503.png)

![N-[2-Chloro-5-(2-chloropropanoylamino)phenyl]cyclopropanecarboxamide](/img/structure/B2963508.png)